(3S,5R)-Atorvastatin Calcium Salt

Description

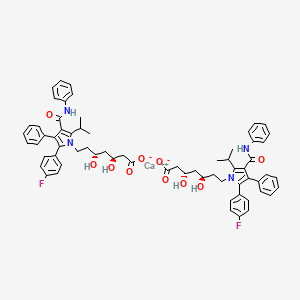

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

887196-25-0 |

|---|---|

Formule moléculaire |

C33H35CaFN2O5 |

Poids moléculaire |

598.7 g/mol |

Nom IUPAC |

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |

Clé InChI |

BWFCZHDTTAYGNN-OUPRKWGVSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Synonymes |

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |

Origine du produit |

United States |

Chemical Synthesis Methodologies and Stereochemistry

Retrosynthetic Analysis of the (3S,5R)-Atorvastatin Calcium Salt Core Structure

A common retrosynthetic approach for atorvastatin (B1662188) dissects the molecule into two primary fragments: the chiral dihydroxyheptanoic acid side chain and the substituted pyrrole (B145914) core. acs.orgnih.gov The industrial synthesis often involves the Paal-Knorr cyclocondensation to form the pyrrole ring from a highly substituted 1,4-diketone and a primary amine. acs.orgnih.gov This amine component carries the pre-installed chiral side chain.

An alternative strategy involves a late-stage regioselective 1,3-dipolar cycloaddition of a münchnone with an acetylene (B1199291) derivative to construct the pyrrole ring. nih.govresearchgate.net More recent approaches have utilized multicomponent reactions (MCRs), such as the Ugi reaction, to streamline the synthesis by forming key intermediates in fewer steps. acs.orgnih.gov

Development of Stereoselective Synthetic Routes

The critical challenge in atorvastatin synthesis lies in the stereocontrolled formation of the two chiral centers (C3 and C5) in the side chain. oup.com Various methods have been developed to address this, including asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic strategies.

Asymmetric catalysis offers an elegant way to introduce chirality. One notable method is the direct catalytic asymmetric aldol (B89426) reaction. For instance, a thioamide can be chemoselectively activated by a copper complex to generate a thioamide enolate, which then reacts with an aldehyde to form the desired aldol product with high enantioselectivity. nih.govthieme-connect.com Another approach utilizes a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition sequence, followed by a regioselective Baeyer-Villiger oxidation to construct the syn-3,5-dihydroxy carboxylic acid moiety. oup.comoup.com

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Asymmetric Aldol Reaction | Mesitylcopper, Chiral Ligand | Chemoselective activation of thioamide. | nih.govthieme-connect.com |

| Tandem Catalysis | Hoveyda-Grubbs II, CSA | Olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition. | oup.comoup.com |

| Boron-Mediated Aldol Reaction | Dicyclohexyl chloroborane | 1,5-asymmetric induction. | rsc.org |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the synthesis of atorvastatin, a chiral ester can undergo a diastereoselective aldol reaction to establish one of the alcohol stereocenters. wikipedia.org Evans' oxazolidinone auxiliaries have been widely used in stereoselective aldol reactions to create contiguous stereocenters simultaneously. wikipedia.org

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations. Deoxyribose-5-phosphate aldolase (B8822740) (DERA) can catalyze a one-pot tandem aldol reaction to form a 6-carbon intermediate with two stereogenic centers from simple starting materials. nih.govgoogle.com This enzymatic step can achieve very high enantiomeric and diastereomeric excess. nih.gov

Another chemoenzymatic route involves the stereoselective double reduction of a β,δ-diketo ester using a single diketoreductase. nih.gov Ketoreductases (KREDs) are also employed for the enantioselective reduction of ethyl-4-chloroacetoacetate, a key step in a "green-by-design" process. psu.edu This is often coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. psu.edu Subsequently, a halohydrin dehalogenase (HHDH) can catalyze the replacement of the chloro substituent with a cyano group. psu.eduresearchgate.net

| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |

| Deoxyribose-5-phosphate aldolase (DERA) | Tandem Aldol Reaction | 2-carbon starting materials | Formation of a 6-carbon intermediate with two stereocenters. | nih.govgoogle.com |

| Diketoreductase | Double Reduction | β,δ-diketo ester | Stereoselective formation of the diol. | nih.gov |

| Ketoreductase (KRED) | Enantioselective Reduction | Ethyl-4-chloroacetoacetate | (S)-ethyl-4-chloro-3-hydroxybutyrate with >99.5% e.e. | psu.edu |

| Halohydrin dehalogenase (HHDH) | Cyanation | Chloro-substituted intermediate | Replacement of chloro with cyano group. | psu.eduresearchgate.net |

Novel Synthetic Transformations for Pyrrole Moiety Construction

The construction of the polysubstituted pyrrole core is another key aspect of atorvastatin synthesis. The Paal-Knorr synthesis, involving the condensation of a 1,4-diketone with a primary amine, is a classical and industrially relevant method. acs.orgnih.govgoogle.com

More contemporary methods have sought to improve efficiency. A one-pot Stetter/Paal-Knorr reaction sequence catalyzed by an N-heterocyclic carbene (NHC) has been reported. acs.org The Hantzsch pyrrole synthesis provides another alternative. acs.org A notable innovation is the use of a late-stage, regioselective 1,3-dipolar münchnone cycloaddition. nih.govresearchgate.net Multicomponent reactions, particularly the Ugi reaction, have also been employed to rapidly assemble the core structure. acs.orgnih.gov

Synthesis of Structural Analogues and Isomers for Structure-Activity Relationship (SAR) Studies

To understand the relationship between the structure of atorvastatin and its biological activity, various analogues and isomers have been synthesized. nih.govtandfonline.comresearchgate.netnih.gov These studies often involve modifying the substituents on the pyrrole ring or altering the side chain. For example, a series of atorvastatin esters, thioesters, and amides have been synthesized as prodrug models to investigate their metabolic activation by hydrolases. nih.govtandfonline.comresearchgate.net

Furthermore, hybrid molecules combining the atorvastatin scaffold with other pharmacophores, such as aminoquinolines, have been created to explore new therapeutic applications, like antimalarial activity. nih.gov The synthesis of these analogues often employs the same fundamental reactions used for atorvastatin itself, such as the Paal-Knorr synthesis, but with modified starting materials. uctm.edu The creation of atropisomeric lactone-atorvastatin prodrugs has also been explored to investigate the impact of axial chirality on activity. mdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The pharmaceutical industry's growing commitment to sustainability has spurred the adoption of green chemistry principles in the synthesis of complex molecules like Atorvastatin. These efforts focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

The choice of solvents is another critical aspect of greening the synthesis of Atorvastatin. Research has explored the use of safer and more environmentally benign solvents. For example, the use of water as a solvent in biocatalytic steps significantly reduces the reliance on volatile organic compounds. gordon.edu Studies have also investigated the impact of different organic solvents on particle formation during the final precipitation of Atorvastatin calcium, with acetone (B3395972) being identified as a more suitable option from both a particle size and toxicity perspective. nih.gov The use of methyl tert-butyl ether in the crystallization process has also been shown to improve the consistency of crystal size on a commercial scale. google.com

Table 1: Application of Green Chemistry Principles in Atorvastatin Synthesis

| Green Chemistry Principle | Application in Atorvastatin Synthesis | Key Advantages |

| Biocatalysis | Use of enzymes like DERA, KRED, GDH, and HHDH for stereoselective synthesis of intermediates. nih.govresearchgate.netgordon.edugoogle.compsu.edursc.orgresearchgate.net | High selectivity, mild reaction conditions, reduced waste, avoidance of hazardous reagents. gordon.edumdpi.com |

| Alternative Solvents | Utilization of water in biocatalytic steps and exploration of safer organic solvents like acetone. gordon.edunih.gov | Reduced use of volatile organic compounds, lower toxicity. |

| Atom Economy | Employment of multicomponent reactions (MCRs) and use of renewable starting materials. psu.eduacs.org | Increased efficiency, reduced waste streams. |

| Waste Reduction | Development of processes with higher yields and fewer byproducts, leading to a lower E-factor. psu.edursc.orgresearchgate.net | Minimized environmental impact and disposal costs. |

Isolation and Characterization of Synthetic Intermediates and Byproducts

The synthesis of a complex molecule like this compound inevitably involves the formation of various intermediates and potential byproducts or impurities. The isolation and rigorous characterization of these compounds are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Several process-related impurities can arise during the synthesis of Atorvastatin. These can include diastereomers (such as the (3S,5S) and (3R,5S) epimers), the desfluoro analog, and atorvastatin lactone. researchgate.netcas.cz Other potential impurities that have been identified include "diamino atorvastatin" and various esters that may form depending on the solvents and reaction conditions used. cas.cz The formation of these impurities can be influenced by factors such as the purity of starting materials and the specific synthetic route employed. cas.cz

A range of analytical techniques is utilized for the isolation and characterization of these intermediates and byproducts. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the detection and quantification of impurities. nih.govijpsjournal.comresearchgate.net The development of specific gradient, reverse-phase HPLC methods allows for the effective separation and monitoring of various process-related impurities. nih.gov

For structural elucidation, a combination of spectroscopic techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of the isolated compounds. researchgate.netcas.cz Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is crucial for determining the molecular weight and fragmentation patterns of impurities, aiding in their identification. researchgate.netcas.cznih.gov Infrared (IR) spectroscopy also provides valuable information about the functional groups present in the molecules. nih.gov

The synthesis of authentic reference standards for known impurities is a critical step. nih.gov These standards are essential for the validation of analytical methods and for the accurate quantification of impurities in the final drug substance, ensuring that they remain below the acceptable limits set by regulatory bodies like the International Conference on Harmonisation (ICH). nih.govrasayanjournal.co.in

Table 2: Common Synthetic Intermediates and Byproducts in Atorvastatin Synthesis

| Compound Name | Type | Analytical Characterization Techniques |

| (3S,5S)-Atorvastatin | Diastereomeric Impurity | HPLC, ¹H NMR, ¹³C NMR, MS researchgate.netcas.cz |

| (3R,5S)-Atorvastatin | Diastereomeric Impurity | HPLC, ¹H NMR, ¹³C NMR, MS researchgate.netcas.cz |

| Desfluoro-Atorvastatin | Process-related Impurity | HPLC, MS cas.cz |

| Atorvastatin Lactone | Byproduct/Degradation Product | HPLC, ¹H NMR, ¹³C NMR, MS researchgate.netcas.cz |

| "Diamino Atorvastatin" | Process-related Impurity | HPLC, MS cas.cz |

| Atorvastatin Methyl Ester | Process-related Impurity | HPLC, MS cas.cz |

| Atorvastatin tert-Butyl Ester | Process-related Impurity | HPLC, MS cas.cz |

| tert-butyl [(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Key Intermediate | ¹H NMR, ¹³C NMR cas.cz |

| 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-ethyl)-2-phenyl-1,3,2-dioxaborinan-4-yl)acetic acid tert-butyl ester | Intermediate | Hydrolysis studies researchgate.netbiomolther.org |

Structural Biology and Molecular Interactions with Hmg Coa Reductase

High-Resolution Structural Studies of the HMG-CoA Reductase-(3S,5R)-Atorvastatin Complex

High-resolution structural techniques have provided invaluable atomic-level insights into how (3S,5R)-Atorvastatin binds to and inhibits HMG-CoA reductase. These methods have elucidated the precise orientation of the inhibitor within the active site and the key molecular interactions that contribute to its high binding affinity.

X-ray crystallography has been instrumental in revealing the three-dimensional structure of the catalytic domain of human HMG-CoA reductase in complex with (3S,5R)-Atorvastatin. The structure, identified by the Protein Data Bank (PDB) ID 1HWK, was determined at a resolution of 2.22 Å. rcsb.orgresearchgate.net

These crystallographic studies demonstrate that statins, including atorvastatin (B1662188), occupy a portion of the HMG-CoA binding site, thereby physically blocking the substrate's access to the active site. rcsb.orgustc.edu.cn The HMG-like moiety of atorvastatin binds in the same location as the HMG portion of the natural substrate. nih.gov The binding of the inhibitor is further stabilized by a multitude of van der Waals interactions between its hydrophobic groups and non-polar residues in a shallow groove of the enzyme. ustc.edu.cn This hydrophobic pocket is created by a conformational change in the enzyme upon statin binding, specifically involving flexible helices in the catalytic domain. ustc.edu.cnnih.gov

Key interactions observed in the crystal structure include hydrogen bonds between the carbonyl oxygen of atorvastatin and the side chain of Serine 565 of the enzyme. nih.gov The bulky and structurally diverse hydrophobic components of atorvastatin are accommodated in a non-polar groove that forms only when the C-terminal residues of HMG-CoA reductase become disordered. ustc.edu.cn

| PDB ID | Molecule | Organism | Method | Resolution (Å) |

| 1HWK | Catalytic portion of human HMG-CoA reductase with Atorvastatin | Homo sapiens | X-ray Diffraction | 2.22 |

This interactive table provides a summary of the key crystallographic data for the HMG-CoA reductase-atorvastatin complex.

More recently, cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the human HMG-CoA reductase catalytic domain, both in its apo (unbound) form and in complex with atorvastatin, at resolutions of 2.1 Å and 2.3 Å, respectively. nih.gov These studies confirmed that atorvastatin molecules occupy all four active sites of the tetrameric enzyme complex. nih.govnih.gov

| EMDB ID | PDB ID | Complex | Method | Resolution (Å) |

| EMD-17748 | 8PKN | hHMG-CoA reductase with Atorvastatin | Single Particle Cryo-EM | 2.26 |

| EMD-19757 | 8S6B | Apo hHMG-CoA reductase | Single Particle Cryo-EM | 2.06 |

This interactive table summarizes the cryo-EM data for the apo and atorvastatin-bound HMG-CoA reductase.

Detailed Molecular Docking and Binding Affinity Predictions

Molecular docking simulations complement experimental structural data by predicting the preferred binding orientation of a ligand to a protein and estimating the strength of the interaction. For (3S,5R)-Atorvastatin, docking studies consistently show a high binding affinity for the active site of HMG-CoA reductase.

Docking scores, which represent the binding energy, are typically negative, with more negative values indicating a stronger interaction. In one study, the docking score for atorvastatin was calculated to be -9.9 Kcal/mol, indicating a very stable complex. researchgate.net These simulations highlight a large number of hydrogen bonds formed between atorvastatin and the enzyme, contributing to its potent inhibitory activity. researchgate.net

Thermodynamic analyses through techniques like isothermal titration calorimetry (ITC) have dissected the forces driving this binding. For atorvastatin, the binding affinity is predominantly driven by a favorable entropy change at 25°C, although there is a clear correlation between higher binding affinity and stronger binding enthalpies among different statins. nih.govjohnshopkins.edu This suggests that hydrophobic interactions and the displacement of water molecules from the binding site play a significant role in the stability of the enzyme-inhibitor complex.

| Statin | Inhibition Constant (Ki) (nM) | Binding Enthalpy (ΔH) (kcal/mol) | Primary Driving Force (at 25°C) |

| Atorvastatin | 2 - 250 (range across studies) | -9.3 | Entropy |

| Rosuvastatin | 2 - 250 (range across studies) | -9.3 | Enthalpy |

| Fluvastatin | 2 - 250 (range across studies) | - | Entropy |

| Pravastatin | 2 - 250 (range across studies) | - | Entropy |

| Cerivastatin | 2 - 250 (range across studies) | - | Entropy |

This interactive table presents thermodynamic data for the binding of various statins to HMG-CoA reductase. nih.govjohnshopkins.edu

Conformational Dynamics of (3S,5R)-Atorvastatin Calcium Salt within the Active Site

The binding of (3S,5R)-Atorvastatin is not a simple lock-and-key mechanism but involves conformational flexibility of both the inhibitor and the enzyme. ustc.edu.cn Structural studies show that the enzyme undergoes a conformational change to accommodate the bulky hydrophobic groups of statins. nih.gov This involves the movement of flexible helices, which in turn creates a binding site that is not present in the unbound enzyme. nih.gov

Enzyme Kinetics and Inhibition Mechanism at the Molecular Level

Kinetic studies are fundamental to understanding the mechanism of enzyme inhibition. For (3S,5R)-Atorvastatin, these analyses confirm its role as a potent and competitive inhibitor of HMG-CoA reductase.

Steady-state kinetic analyses have established that statins act as competitive inhibitors with respect to the substrate HMG-CoA. mdpi.comustc.edu.cnniscpr.res.in This is consistent with structural data showing that atorvastatin binds to the HMG-CoA site, directly competing with the substrate for access to the enzyme's catalytic machinery. ustc.edu.cn The binding of statins does not, however, affect the binding of the co-substrate NADPH, as the inhibitor does not occupy the NADPH binding pocket. mdpi.comustc.edu.cn

The potency of this inhibition is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For atorvastatin and other statins, the Ki values are in the nanomolar range, indicating a much higher affinity for the enzyme than the natural substrate HMG-CoA, which has a Michaelis constant (Km) in the micromolar range. mdpi.com Studies have reported IC50 values for atorvastatin in the range of 3-20 nM. helsinki.fi This tight binding is a direct result of the extensive network of interactions detailed by structural and computational methods. ustc.edu.cn

| Compound | Parameter | Value |

| (3S,5R)-Atorvastatin | IC50 | 3-20 nM |

| HMG-CoA (Substrate) | Km | ~4 µM |

This interactive table compares the inhibition/binding constants of atorvastatin and the natural substrate, HMG-CoA. mdpi.comhelsinki.fi

Allosteric Modulation and Induced Fit Mechanisms

While this compound is primarily a competitive inhibitor, its binding also elicits significant conformational changes in HMG-CoA reductase, a phenomenon best described by the induced fit model. There is no substantial evidence to suggest that atorvastatin binds to a distinct allosteric site to modulate enzyme activity in the classical sense. Instead, the conformational shifts occur within and around the active site as the enzyme accommodates the bulky statin molecule.

Upon binding, the flexible C-terminal domain of HMG-CoA reductase undergoes a notable disordering. This structural rearrangement is crucial as it creates a shallow, hydrophobic groove that envelops the rigid hydrophobic groups of the atorvastatin molecule. Without this flexibility, the bulky side groups of the statin would encounter steric hindrance, preventing the tight binding necessary for effective inhibition.

Key amino acid residues play a pivotal role in anchoring atorvastatin within the active site. The HMG-like moiety of atorvastatin forms critical interactions with residues in a region known as the "cis-loop". helsinki.fi Additionally, the fluorophenyl group, a characteristic feature of Type II statins like atorvastatin, engages in a specific interaction with Arginine 590 (Arg590). helsinki.fi Atorvastatin also forms hydrogen bonds with Serine 565 (Ser565). helsinki.fi

Mutagenesis Studies of HMG-CoA Reductase and Impact on Binding

Based on structural analyses of the atorvastatin-HMG-CoA reductase complex, several residues are consistently identified as being crucial for the interaction. Altering these residues through site-directed mutagenesis would be expected to significantly affect atorvastatin's binding affinity.

| Key Interacting Residue | Location/Role in Binding | Predicted Impact of Mutation |

| Arginine 590 (Arg590) | Interacts with the fluorophenyl group of atorvastatin. helsinki.fi | Mutation to a non-polar or smaller residue would likely disrupt this key interaction, leading to a significant decrease in binding affinity. |

| Serine 565 (Ser565) | Forms hydrogen bonds with atorvastatin. helsinki.fi | Mutation to a non-polar residue like alanine (B10760859) would eliminate the hydrogen bonding capability, thereby reducing binding affinity. |

| Lysine 691 (Lys691) | Located in the "cis-loop" and crucial for binding the HMG-like moiety of statins. nih.gov | Mutation would likely disrupt the electrostatic interactions with the carboxylate group of atorvastatin, leading to a substantial loss of binding affinity. |

| Lysine 735 (Lys735) | Interacts with the hydrophilic group of statins. researchgate.net | Alteration of this residue is predicted to weaken the binding of the HMG-like portion of atorvastatin. |

It is important to note that these are predictions based on structural and computational data. Experimental verification through site-directed mutagenesis and subsequent binding assays would be necessary to quantify the precise impact of these mutations on the binding kinetics of this compound.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to study the electronic structure and reactivity of atorvastatin (B1662188). researchgate.netnih.gov DFT calculations on the optical enantiomers of atorvastatin have been performed to analyze Frontier Molecular Orbitals (FMO), molecular electrostatic potential (MEP), and the total density of states (DOS). researchgate.net

Studies have shown that for atorvastatin enantiomers, the highest occupied molecular orbital (HOMO) is primarily located on the pyrrole (B145914) ring, while the lowest unoccupied molecular orbital (LUMO) is found on the phenyl ring. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity; a larger gap suggests greater stability. researchgate.net For atorvastatin enantiomers, this gap is relatively large, indicating their stability. researchgate.net DFT methods have also been used to investigate the pH-dependent interconversion between the active hydroxy acid form of atorvastatin and its inactive lactone form, revealing that the hydroxy acid form is more stable under both mildly acidic and basic conditions. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Atorvastatin Enantiomers

| Property | Value Range | Significance |

| HOMO-LUMO Energy Gap (Eg; Δ) | ~4.36 – 4.62 eV | Indicates high molecular stability and low reactivity. researchgate.net |

| Hydrolysis Activation Energy (Acidic) | 19 kcal/mol | Energy barrier for the conversion of lactone to the active acid form. nih.gov |

| Hydrolysis Activation Energy (Basic) | 6 kcal/mol | Energy barrier for the conversion of lactone to the active acid form. nih.gov |

This table presents a selection of calculated electronic properties for atorvastatin, illustrating the use of quantum chemical methods to understand its stability and reactivity.

Molecular Dynamics Simulations of (3S,5R)-Atorvastatin Calcium Salt in Biological Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach provides a dynamic view of how (3S,5R)-Atorvastatin interacts with its biological targets and environment.

MD simulations have been crucial in elucidating the binding of atorvastatin to its target enzyme, HMG-CoA reductase. nih.govnih.gov These simulations reveal the stability of the drug-enzyme complex and identify the key amino acid residues involved in the interaction. nih.gov The HMG-like moiety of atorvastatin binds to the active site of the enzyme, while its hydrophobic groups occupy a pocket that becomes accessible after a conformational change in the enzyme. wustl.edu

Key interactions include hydrogen bonds and van der Waals forces. For instance, the dihydroxyheptanoic acid portion of atorvastatin is essential for binding, forming critical hydrogen bonds with residues like Lysine 735, Arginine 590, Aspartic acid 690, and Serine 684. researchgate.netnih.gov The unique fluorophenyl group of atorvastatin contributes to additional polar interactions, leading to a tighter binding affinity compared to some other statins. wikipedia.org A notable interaction is the stacked cation–π interaction between the guanidinium (B1211019) group of Arginine 590 and the 4-fluorophenyl group of atorvastatin. researchgate.net

Table 2: Key Amino Acid Residues in Atorvastatin Binding to HMG-CoA Reductase

| Amino Acid Residue | Type of Interaction |

| Arginine 590 | Hydrogen Bond, Cation-π Stacking |

| Lysine 735 | Hydrogen Bond, Salt Bridge |

| Aspartic Acid 690 | Hydrogen Bond |

| Serine 684 | Hydrogen Bond |

| Lysine 691 | Hydrogen Bond |

| Asparagine 755 | Hydrogen Bond |

| Glutamic Acid 559 | Hydrogen Bond |

This table, compiled from multiple molecular dynamics studies, lists the critical amino acid residues in the HMG-CoA reductase active site that form stabilizing interactions with atorvastatin. researchgate.netresearchgate.netnih.govniscpr.res.in

The interaction of atorvastatin with cell membranes is believed to influence its pharmacological properties. researchgate.netresearchgate.net Computational studies, including MD simulations, have been used to investigate how atorvastatin is positioned within and permeates through lipid bilayers. researchgate.netresearchgate.netnih.govqmul.ac.uk These studies suggest that atorvastatin penetrates the space between the hydrocarbon chains of membrane models like dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.net The lipophilic character of atorvastatin, conferred by its four aromatic rings, facilitates its penetration across cell membranes. researchgate.netsysrevpharm.org Atomic force microscopy and nanomechanical mapping have shown that statins can alter the elastic moduli and increase the heterogeneity of lipid bilayers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for HMG-CoA Reductase Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For HMG-CoA reductase inhibitors, 2D and 3D-QSAR models have been developed using large sets of atorvastatin analogues. nih.govresearchgate.net

These models aim to predict the inhibitory activity (often expressed as IC₅₀) based on molecular descriptors related to charge, connectivity, and distance. researchgate.net For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on 120 atorvastatin analogues showed that hydrophobic and electrostatic fields are key determinants of inhibitory activity. nih.gov Such models are valuable for designing new analogues with potentially improved potency. nih.govnih.govacs.org

Pharmacophore Modeling and Virtual Screening for Novel Inhibitors

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. wikipedia.orgnih.gov For HMG-CoA reductase inhibitors, the essential pharmacophore includes a modified hydroxyglutaric acid component, which mimics the endogenous substrate HMG-CoA. wikipedia.org

Ligand-based pharmacophore models have been generated from known active inhibitors like atorvastatin. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govresearchgate.net Once a pharmacophore model is validated, it can be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore potential new inhibitors. nih.govmdpi.com This approach has been successfully used to find new scaffolds for HMG-CoA reductase inhibitors. nih.gov

Prediction of Metabolic Soft Spots and Reactivity Using In Silico Tools

In silico tools are used to predict the metabolic fate of drug molecules, identifying "metabolic soft spots"—the sites on the molecule most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family. unito.it Atorvastatin is primarily metabolized by CYP3A4, leading to the formation of ortho- and para-hydroxylated derivatives. nih.govpharmgkb.org

Algorithms like MetaSite can predict these sites of metabolism by calculating the accessibility of each atom and its chemical reactivity towards oxidation. unito.it Studies using such tools have correctly identified the experimentally confirmed sites of oxidation on atorvastatin with a high degree of accuracy. unito.it This predictive capability is crucial in early drug discovery to rationally design compounds with improved metabolic stability. nih.gov While CYP3A4 is the major enzyme, the contribution of CYP3A5 to atorvastatin metabolism has also been investigated, with findings suggesting that CYP3A4 has a significantly higher intrinsic clearance rate for producing the main metabolites. nih.gov

Free Energy Perturbation and Binding Energy Calculations

Computational chemistry and in silico modeling provide powerful tools for understanding the molecular interactions between a ligand, such as (3S,5R)-Atorvastatin, and its biological target. These methods allow for the calculation of binding energies, which are crucial in drug design and understanding the potency of inhibitors. For (3S,5R)-Atorvastatin, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.net

Detailed research into the binding of atorvastatin to HMG-CoA reductase has utilized computational techniques like molecular docking and molecular dynamics simulations to elucidate the binding affinity and the specific interactions that stabilize the drug-enzyme complex. researchgate.netnih.gov These studies are essential for rational drug design and for understanding the high affinity and specificity of atorvastatin for its target. nih.gov

Molecular docking studies have been employed to predict the binding conformation and estimate the binding free energy of atorvastatin within the active site of HMG-CoA reductase. researchgate.netresearchgate.net One computational study using Density Functional Theory (DFT) and molecular docking calculated a binding energy of -10.763 kcal/mol for the (3S,5R) enantiomer of atorvastatin when interacting with HMG-CoA reductase. researchgate.net This negative value indicates a spontaneous and favorable binding process.

The binding of atorvastatin is characterized by a network of interactions with key amino acid residues in the enzyme's active site. researchgate.net The dihydroxyheptanoic acid portion of atorvastatin mimics the natural substrate, HMG-CoA. researchgate.net Computational models show that this part of the molecule forms crucial hydrogen bonds. For instance, the hydroxyl groups can form hydrogen bonds with residues like Arg590 and Asp690, while the terminal carboxylic acid can form a salt bridge with Lys735. researchgate.net Furthermore, a distinct pi-cation interaction has been identified between the arginine residue Arg590 and the 4-fluorophenyl group of atorvastatin. researchgate.net

The combination of molecular docking and molecular dynamics simulations provides a dynamic picture of the binding event, exploring the conformational flexibility of both the ligand and the protein. nih.gov Such studies have been instrumental in understanding how the flexible helices in the catalytic domain of HMG-CoA reductase move to accommodate the bulky hydrophobic groups of statins like atorvastatin. wustl.edu

Research Findings on Atorvastatin Binding Energy

| Computational Method | Target Protein | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

| Molecular Docking | HMG-CoA Reductase | -10.763 | Arg590, Asp690, Lys735, Lys691, Asn755, Glu559 |

Polymorphism and Solid State Chemistry

Identification and Characterization of Crystalline Forms of (3S,5R)-Atorvastatin Calcium Salt

A suite of analytical techniques is employed to identify and characterize the different solid-state forms of this compound.

X-ray Powder Diffraction (XRPD) is a primary analytical tool for the characterization of pharmaceutical solids. americanpharmaceuticalreview.com It provides a unique fingerprint for each crystalline form based on the diffraction of X-rays by the crystal lattice. unesp.br Crystalline forms of atorvastatin (B1662188) calcium are identified by sharp, well-defined peaks at specific diffraction angles (2θ), indicating a high degree of structural order. researchgate.net In contrast, the amorphous form lacks long-range molecular order and is characterized by a broad, diffuse halo in its XRPD pattern. researchgate.netmdpi.com

The technique is instrumental in distinguishing between various known polymorphs. For instance, specific forms are defined by their characteristic peaks. The conversion of the crystalline drug to an amorphous state within solid dispersions is routinely confirmed by the disappearance of the sharp diffraction peaks characteristic of the crystalline form. mdpi.comnih.gov

| Polymorph | Characteristic Peaks (2θ) ±0.2° | Reference |

|---|---|---|

| Crystalline Atorvastatin | 9.41, 10.18, 10.51, 11.91, 19.12 | researchgate.net |

| Form V | 5.3, 8.3, and a broad peak at 18.0-23.0 | google.comgoogle.com |

| A Crystalline Form | 6.9, 7.8, 8.2, 9.0 | google.com |

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for investigating the thermal properties of this compound. DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass with temperature, often related to dehydration or decomposition. nih.govresearchgate.net

DSC thermograms of crystalline atorvastatin calcium typically show a sharp endothermic peak corresponding to its melting point. For example, one study reported a melting endotherm at 159.4°C. researchgate.net The absence of this characteristic melting peak in a DSC scan is strong evidence of the material's conversion to an amorphous state, a common objective in the formation of solid dispersions. mdpi.comolemiss.edunih.gov Detailed studies using variable-temperature techniques have elucidated complex phase transformations. For the trihydrate form, a sequential dehydration process occurs upon heating, followed by a collapse into a liquid crystalline phase before finally forming an isotropic melt. nih.gov

| Temperature Range | Event | Technique | Reference |

|---|---|---|---|

| 25°C to 110°C | Sequential dehydration into two partially dehydrated hydrate (B1144303) structures | VT-XRPD | nih.gov |

| ~108.5°C | Broad peak indicating water loss | DSC | researchgate.net |

| 110°C to 140°C | Loss of remaining water and collapse into a liquid crystalline phase | Hot-Stage Microscopy, VT-XRPD | nih.gov |

| >155°C | Formation of an isotropic melt | Hot-Stage Microscopy | nih.gov |

| ~159.4°C | Sharp endothermic melting peak | DSC | researchgate.net |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insight into the molecular structure and bonding within the solid state. These techniques are sensitive to the local chemical environment and are used to detect changes in intermolecular interactions, such as hydrogen bonding, that differentiate polymorphs or indicate the formation of new solid phases like cocrystals. researchgate.netnih.gov

In cocrystal formation, shifts in the characteristic absorption bands of functional groups can confirm the interaction between the active ingredient and the coformer. For example, the formation of an atorvastatin calcium-succinic acid cocrystal was evidenced by shifts in the N-H, C-N, and C=O stretching vibrations in the FTIR spectrum, indicating the formation of hydrogen bonds. researchgate.net Raman and FTIR spectroscopy are also employed to study the chemical stability and degradation pathways of the compound under various stress conditions. nih.gov

| Functional Group | Vibrational Mode | Atorvastatin Calcium (cm⁻¹) | Cocrystal (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-H | Stretching | 3364 | 3466 | researchgate.net |

| C-N | Stretching | 1216 | 1223 | researchgate.net |

| C=O (Amide) | Stretching | 1651 | 1712 | researchgate.net |

Crystal Engineering and Co-crystallization Strategies

Crystal engineering involves the rational design of crystalline solids with desired physicochemical properties. researchgate.net For this compound, this approach is used to create novel solid forms, such as cocrystals, to enhance properties like stability. A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonds. researchgate.net

A notable example is the development of a cocrystal of atorvastatin calcium with succinic acid. researchgate.netresearchgate.net This new crystalline phase, prepared by a solvent evaporation method, was confirmed through characterization by PXRD, DSC, and FTIR. The cocrystal exhibited a unique PXRD pattern and a distinct melting point at 205.7°C, which is different from either of the starting components. researchgate.net Spectroscopic analysis indicated that the components were linked via acid-amide intermolecular hydrogen bonds, resulting in a crystalline form with potentially higher stability. researchgate.netresearchgate.net

Amorphous Solid Dispersions: Preparation and Molecular Characterization

Amorphous solid dispersions (ASDs) represent a key formulation strategy for improving the aqueous solubility of poorly soluble compounds like atorvastatin calcium. nih.govresearchgate.net An ASD consists of the drug molecularly dispersed in a hydrophilic carrier matrix in an amorphous state. mdpi.comnih.gov This high-energy, disordered state can lead to enhanced dissolution rates. umw.edu.pl

Common methods for preparing ASDs of atorvastatin calcium include spray-drying and hot-melt extrusion (HME). nih.govolemiss.edu These processes involve dissolving the drug and a carrier, such as hydroxypropyl methylcellulose (B11928114) (HPMC), in a solvent and then rapidly removing the solvent (spray-drying) or melting the components together to form a solid solution (HME). mdpi.comnih.govolemiss.edu Surfactants like sodium lauryl sulfate (B86663) (SLS) are sometimes included to further improve performance. nih.gov One study demonstrated that an optimized spray-dried ASD composed of atorvastatin calcium, HPMC, and SLS (1:1:0.1 weight ratio) increased aqueous solubility by approximately 18-fold compared to the crystalline drug. nih.gov

Molecular characterization of these dispersions is crucial. XRPD is used to confirm the absence of crystallinity, while DSC is employed to verify the lack of a melting endotherm and to study the glass transition temperature of the dispersion. mdpi.comresearchgate.net

| Preparation Method | Components (Ratio) | Key Finding | Reference |

|---|---|---|---|

| Spray-Drying | Atorvastatin Calcium / HPMC / SLS (1:1:0.1 w/w/w) | ~18-fold increase in aqueous solubility; conversion to amorphous state confirmed by XRD and DSC. | mdpi.comnih.gov |

| Hot Melt Extrusion (HME) | Atorvastatin Calcium Trihydrate / HPMC K100 LV / PEG 3350 | Amorphous conversion confirmed by DSC; enhanced dissolution compared to the physical mixture. | olemiss.edu |

| Fusion Method | Atorvastatin Calcium / PEG 4000 (1:3 ratio) | Conversion to amorphous form indicated by DSC; significant increase in dissolution rate. | nih.gov |

Spectroscopic and Diffraction Studies of Intermolecular Interactions in the Solid State

Understanding the intermolecular interactions within the solid state of this compound is fundamental to explaining the properties of its different forms. Diffraction techniques provide information on the long-range order and packing of molecules in the crystal lattice. uni-halle.de

Spectroscopic methods, however, probe the specific non-covalent interactions. FTIR and Raman spectroscopy are particularly powerful for studying hydrogen bonds. As seen in the atorvastatin calcium-succinic acid cocrystal, shifts in the vibrational frequencies of the N-H and C=O groups provide direct evidence of hydrogen bond formation between the drug's amide group and the coformer's carboxylic acid group. researchgate.net Solid-state 13C Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique that can distinguish between polymorphs, as the chemical shift of each carbon atom is sensitive to its local electronic environment, which is dictated by the crystal packing. google.comgoogle.com For example, Atorvastatin Calcium Form V is characterized by distinct solid-state 13C NMR signals at approximately 21.9, 25.9, 118.9, 122.5, 128.7, 161.0, and 167.1 ppm. google.com These combined techniques allow for a comprehensive picture of the supramolecular structure of this compound in its various solid forms.

Influence of Crystal Habits on Crystallization Processes

The crystal habit of this compound, which encompasses its morphology and particle size, is critically influenced by the conditions of the crystallization process. In turn, the resulting crystal habit has a profound impact on downstream manufacturing operations, such as filtration and drying, as well as on the final product's stability and performance. crystalpharmatech.comdntb.gov.ua The refining and crystallization process is a key step in determining the drug's stability and bioavailability. google.com

Research has demonstrated that the method of crystallization is a determining factor in the solid-state outcome of Atorvastatin Calcium. The compound is known to exist in numerous crystalline forms (polymorphs) and as an amorphous solid. nih.govumw.edu.pl The most stable crystalline form, designated Form I, is a trihydrate that exhibits more favorable filtration and drying characteristics compared to the amorphous form. crystalpharmatech.comnih.gov The amorphous form, while having higher solubility, presents challenges in large-scale manufacturing due to poor filtration and drying properties. crystalpharmatech.comumw.edu.pl

Crystallization processes are engineered to selectively produce the desired polymorph with a controlled crystal habit. Key methods include combined cooling and antisolvent crystallization (CCAC). nih.gov In a typical batch CCAC process, challenges such as low productivity, wide crystal size distribution (CSD), and potential polymorphic contamination are common. nih.gov To address these issues, continuous crystallization processes have been investigated.

Continuous crystallization in a continuous oscillatory baffled crystallizer (COBC) has been shown to be significantly more productive than traditional batch processes. nih.gov This method allows for superior control over supersaturation through spatial temperature distribution and multiple addition ports for solvents and antisolvents. nih.govresearchgate.net Key parameters found to have a significant impact on the resulting polymorph and its habit include the solvent-to-antisolvent ratio at the point of mixing and the presence of seed crystals. google.comnih.gov The use of a COBC can reduce the cycle time for producing the desired polymorph from hours to minutes and result in a narrower, more uniform CSD. nih.gov

The morphology of Atorvastatin Calcium crystals varies significantly with the solid form. Crystalline Form I typically consists of rod-shaped crystals. nih.gov In contrast, the amorphous form is characterized by irregular-shaped particles. nih.gov One patented method describes a single-kettle process to produce high-purity Form I crystals with a long rod shape, a longitudinal dimension not exceeding 30 µm, and a cross-sectional dimension under 5 µm. google.com However, these rod-shaped crystals can be fragile and prone to breakage, which may necessitate milling to achieve smaller particle sizes, though this must be done without inducing a change in the crystal form. google.com

The choice of solvent and antisolvent is also critical. One process for preparing Form V involves dissolving a salt of atorvastatin in a solvent and then contacting it with a calcium salt solution. google.com The formation of multicomponent solids, such as cocrystals with dipicolinic acid, has been explored to create new crystalline phases with altered crystal lattices and improved solubility. ui.ac.id Such processes, often involving solvent evaporation, result in new crystal structures driven by intermolecular hydrogen bonds. ui.ac.id

The table below summarizes research findings on the influence of process parameters on the crystal habit of this compound.

| Parameter | Influence on Crystallization Process and Crystal Habit | Research Finding |

| Crystallization Method | Switching from batch to continuous crystallization (e.g., in a COBC) enhances productivity and provides better control over crystal size distribution (CSD). nih.gov | The continuous process was found to be 30- to 100-fold more productive than the batch process, yielding a narrower CSD. nih.gov |

| Solvent/Antisolvent Ratio | This ratio is a critical parameter in antisolvent crystallization, significantly impacting the polymorphic outcome. nih.gov | Splitting the antisolvent addition into two ports in a COBC was effective in producing the desired Form I. nih.gov |

| Seeding | The presence of seed crystals is a significant factor in controlling the resulting polymorph. nih.gov | Controlled seeding is used to ensure the growth of the desired crystal form and prevent the nucleation of unwanted polymorphs. google.comnih.gov |

| Mixing and Agitation | Mixing intensity influences crystal growth rate and can affect secondary nucleation and particle attrition. researchgate.net | High mixing rates in a COBC reduce crystallization time. nih.gov However, rod-shaped crystals are fragile and can be broken by excessive force. google.com |

| Particle Morphology | The shape of the crystals affects downstream processing. | Crystalline Form I consists of rod-shaped crystals, whereas amorphous samples have irregular particles. nih.gov The rod shape provides good filtration performance. google.com The amorphous form has poor filtration and drying characteristics. crystalpharmatech.com |

The following table details the observed crystal habits for different forms of this compound.

| Solid Form | Observed Crystal Habit / Morphology | Method of Observation / Preparation |

| Form I (Trihydrate) | Primarily rod-shaped crystals. nih.gov | Scanning Electron Microscopy (SEM). nih.gov |

| Amorphous | Irregularly shaped particles. nih.gov | Scanning Electron Microscopy (SEM). nih.gov |

| Form I (High Purity) | Long, rod-shaped particles (≤30 µm length, ≤5 µm cross-section). google.com | Single-kettle crystallization method with ultrasonic dispersion and controlled solvent/antisolvent addition. google.com |

| Atorvastatin calcium-dipicolinic acid cocrystal | New crystalline phase with a different diffraction pattern from starting materials. ui.ac.id | Solvent evaporation-quenching method. ui.ac.id |

Metabolic Transformation Pathways in Vitro and Preclinical Cellular Models

Identification and Structural Elucidation of Metabolites

The primary metabolic pathway for atorvastatin (B1662188) involves oxidation. The major metabolites identified are ortho-hydroxy atorvastatin (2-hydroxyatorvastatin) and para-hydroxy atorvastatin (4-hydroxyatorvastatin). nih.govmdpi.comresearchgate.net These hydroxylated derivatives are considered active metabolites, as they exhibit inhibitory activity on HMG-CoA reductase comparable to the parent compound. nih.govmdpi.com In fact, approximately 70% of the circulating inhibitory activity is attributed to these active metabolites. nih.govmdpi.com

Beyond hydroxylation, atorvastatin also undergoes β-oxidation, leading to various breakdown products. nih.govpharmgkb.org Another significant metabolic route is glucuronidation, where atorvastatin and its hydroxylated metabolites are conjugated with glucuronic acid. mdpi.compharmgkb.org This process can also lead to the formation of atorvastatin lactone, a cyclic ester form of the drug, which can be hydrolyzed back to the active acid form. mdpi.com

Table 1: Major Metabolites of (3S,5R)-Atorvastatin Calcium Salt

| Metabolite Name | Chemical Structure | Description |

| ortho-hydroxy atorvastatin (2-hydroxyatorvastatin) | C₃₃H₃₅FN₂O₆ | An active hydroxylated metabolite formed by the oxidation of the parent compound. nih.govmdpi.comresearchgate.net |

| para-hydroxy atorvastatin (4-hydroxyatorvastatin) | C₃₃H₃₅FN₂O₆ | An active hydroxylated metabolite formed by the oxidation of the parent compound. nih.govmdpi.comresearchgate.net |

| Atorvastatin Lactone | C₃₃H₃₃FN₂O₄ | A cyclic ester formed from the acid form of atorvastatin. mdpi.com |

| Atorvastatin Glucuronide | Not specified | A conjugate of atorvastatin with glucuronic acid. mdpi.compharmgkb.org |

| Hydroxylated Atorvastatin Glucuronides | Not specified | Conjugates of the hydroxylated metabolites with glucuronic acid. mdpi.com |

Characterization of Enzymatic Systems Responsible for Biotransformation

The biotransformation of atorvastatin is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal isoform involved in the formation of the ortho- and para-hydroxylated metabolites. nih.govmdpi.comresearchgate.net CYP3A5 also plays a role in its metabolism. researchgate.netpharmgkb.org

The process of glucuronidation is carried out by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT1A3 have been identified as the key enzymes responsible for the glucuronidation of atorvastatin. pharmgkb.org UGT2B7 is also involved in the metabolism of atorvastatin and its metabolites. pharmgkb.org

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction |

| Cytochrome P450 | CYP3A4, CYP3A5 | Hydroxylation (formation of 2-hydroxyatorvastatin and 4-hydroxyatorvastatin) nih.govmdpi.comresearchgate.netpharmgkb.org |

| UDP-glucuronosyltransferases | UGT1A1, UGT1A3, UGT2B7 | Glucuronidation of atorvastatin and its hydroxylated metabolites pharmgkb.org |

In Vitro Metabolic Stability and Metabolite Profiling in Hepatic Microsomes and Hepatocytes

In vitro models, such as liver microsomes and hepatocytes, are crucial for assessing the metabolic stability of drug candidates. researchgate.netresearchgate.netnuvisan.com These systems contain the necessary enzymes to simulate hepatic metabolism. researchgate.netthermofisher.com Studies using human liver microsomes have demonstrated that atorvastatin is extensively metabolized, primarily through CYP3A4-mediated oxidation. mdpi.com The metabolic stability of a compound is often expressed as its half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). researchgate.net While specific quantitative data for this compound's metabolic stability in these systems requires examination of detailed study reports, the general approach involves incubating the compound with microsomes or hepatocytes and monitoring its disappearance over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com

Metabolite profiling in these in vitro systems confirms the formation of ortho- and para-hydroxylated derivatives as the main oxidative metabolites. nih.govmdpi.com Hepatocyte incubations, which contain a broader range of enzymes including UGTs, also show the formation of glucuronide conjugates. thermofisher.com These studies are essential for predicting the in vivo clearance and potential drug-drug interactions. nuvisan.com

Stereochemical Aspects of Metabolic Transformations

The biological activity of atorvastatin is highly dependent on its stereochemistry. The (3R,5R) enantiomer is the active form that effectively inhibits HMG-CoA reductase. nih.gov In contrast, the (3S,5R) isomer, which is the subject of this article, is considered inactive. nih.gov

The enzymatic reactions involved in metabolism can also be stereoselective. While detailed studies on the stereochemical course of each metabolic transformation of the (3S,5R)-isomer are not extensively reported in the provided context, it is a critical aspect of drug metabolism. The enzymes, particularly the CYPs and UGTs, can exhibit stereoselectivity, meaning they may preferentially metabolize one stereoisomer over another, or the metabolism may lead to the formation of stereoisomeric products. For instance, the hydroxylation of the prochiral centers on the atorvastatin molecule can result in the formation of diastereomeric metabolites. The precise stereochemical outcomes of these reactions for the (3S,5R)-isomer would require specific analytical studies to elucidate.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Metabolite Identification and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of (3S,5R)-Atorvastatin Calcium Salt, providing exceptional mass accuracy and sensitivity. This is critical for identifying metabolites in biological systems and detecting trace-level impurities. scirp.orgnih.gov Liquid chromatography coupled with HRMS (LC-HRMS) is frequently employed to separate complex mixtures before mass analysis. mdpi.com

For instance, techniques like ultrahigh-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) are instrumental in biotransformation studies to identify metabolites of atorvastatin (B1662188). upce.cz The high resolving power of TOF and Orbitrap mass analyzers allows for the determination of elemental compositions with mass errors typically below 5 ppm, which is crucial for distinguishing between isobaric compounds and confirming the identity of metabolites like ortho- and para-hydroxyatorvastatin. scirp.orguni-saarland.de A study on atorvastatin fragmentation using HRMS with collision-induced dissociation (CID) provided detailed insights into its structural components, with observed mass errors for fragments ranging from 0.3 to 5.7 ppm, strongly supporting the proposed elemental compositions. scirp.org

The sensitivity of HRMS also makes it ideal for trace analysis, ensuring the detection and identification of impurities that could be present in the active pharmaceutical ingredient. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive method that provides comprehensive information about the molecular architecture of this compound. emerypharma.com It is a primary tool for verifying the compound's structure and evaluating its purity. emerypharma.com

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) experiments, provides fundamental structural data. The ¹H NMR spectrum reveals details about the chemical environment of protons, while the ¹³C NMR spectrum identifies the various carbon atoms in the molecule. emerypharma.com

To resolve complex structural questions and achieve unambiguous signal assignment, two-dimensional (2D) NMR experiments are utilized. huji.ac.ilwikipedia.org These experiments establish correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H), helping to trace the proton connectivity throughout the molecule's backbone. emerypharma.comwikipedia.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is a powerful tool for assigning carbon signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds. This is vital for piecing together the complete molecular framework, including the connections involving quaternary carbons and linking different molecular fragments. emerypharma.comslideshare.net

| NMR Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Information on proton environments and their multiplicity. | Initial structural verification and purity check. |

| ¹³C NMR | Information on the different carbon environments in the molecule. | Confirms the carbon skeleton of the molecule. |

| COSY | Shows correlations between coupled protons (¹H-¹H). | Establishes proton connectivity within the heptanoate (B1214049) chain and aromatic rings. |

| HSQC/HMQC | Correlates directly bonded protons and heteronuclei (e.g., ¹H-¹³C). | Assigns specific carbon signals based on known proton signals. |

| HMBC | Shows long-range correlations (2-3 bonds) between protons and carbons. | Confirms the overall assembly of the molecule, linking the pyrrole (B145914) core to its various substituents. |

Solid-State NMR for Polymorphic Characterization

Polymorphism, the existence of multiple crystalline forms, can significantly impact a drug's physical properties. Solid-State NMR (ssNMR) is a crucial technique for characterizing the different solid forms of atorvastatin calcium. nsf.govnih.gov Unlike solution NMR, ssNMR provides details about the local molecular structure in the solid state. nih.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a common ssNMR technique that can distinguish between different polymorphs. nih.gov It has been reported that atorvastatin calcium can exist in numerous crystalline forms. nsf.gov Studies have shown that Form I is the most stable crystalline form. nih.gov ssNMR data, including ¹³C, ¹⁹F, and ¹⁵N experiments, have been used to investigate the structure of Form I, revealing that the asymmetric unit contains two distinct atorvastatin molecules. nsf.gov This is observed as a doubling of resonances for certain carbon, fluorine, and nitrogen sites in the spectra. researchgate.net Furthermore, factor analysis of ¹⁹F MAS NMR spectra has been proposed as a time-saving method to characterize and distinguish between various crystalline and amorphous forms of atorvastatin, even at low concentrations in pharmaceutical formulations. cas.cznih.gov

Chromatographic Separations for Isomer and Impurity Profiling

Chromatographic methods are fundamental for separating and quantifying this compound from its various isomers and process-related impurities. nih.gov Given that the therapeutic activity of atorvastatin resides in the (3R,5R)-enantiomer, the control of stereoisomers, including the (3S,5R)-diastereomer, is of paramount importance. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and impurity profile of atorvastatin. mdpi.comwaters.com The development of enantioselective HPLC methods is critical for separating the four possible stereoisomers. mdpi.com The European Pharmacopoeia describes a normal-phase HPLC method using a chiral stationary phase (CSP), such as Chiralpak AD-H, for this purpose. mdpi.com

Recent research has focused on improving these methods to reduce long analysis times and high solvent consumption. One improved method uses a Chiralpak AD-3 column with smaller particles (3 µm) and an optimized mobile phase of n-hexane-ethanol-formic acid (90:10:0.1, v/v/v), achieving a successful separation of all stereoisomers and related substances in under 35 minutes. mdpi.com Reversed-phase HPLC methods, often using C18 columns, are also widely validated for quantifying atorvastatin and its impurities in pharmaceutical products. nih.govmdpi.com Advanced detectors like Photodiode Array (PDA) provide UV spectral data to aid in peak identification, while Mass Spectrometry (MS) detectors offer definitive structural confirmation of impurities. mdpi.com

| Chromatographic Mode | Stationary Phase Example | Mobile Phase Example | Primary Application |

|---|---|---|---|

| Normal-Phase Chiral HPLC | Chiralpak AD-3 (3 µm) | n-hexane-ethanol-formic acid (90:10:0.1, v/v/v) | Separation of stereoisomers, including (3S,5R)-Atorvastatin. mdpi.com |

| Reversed-Phase HPLC | C18 | Acetonitrile/Buffer | Quantification of atorvastatin and its process-related impurities. nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound is a non-volatile compound and not suitable for direct GC analysis, GC-Mass Spectrometry (GC-MS) is valuable for analyzing volatile impurities or for analyzing the compound after a chemical derivatization step. nih.govmdpi.com Derivatization, such as silylation, converts non-volatile compounds into thermally stable and volatile derivatives that can be analyzed by GC. mdpi.com

This approach can be used to identify and quantify trace amounts of volatile organic impurities or potential degradation products. birmingham.ac.uk For instance, a GC-MS/MS method was developed for the simultaneous determination of several statins, including atorvastatin, after derivatization, demonstrating the technique's utility in complex analyses. nih.gov Although less common for routine purity analysis of the parent drug compared to HPLC, GC-MS serves as a powerful tool for specific applications where volatile analytes are of interest. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

The presence of two stereogenic centers in the atorvastatin molecule gives rise to four possible stereoisomers. ppj.org.ly However, only the (3R,5R)-isomer is therapeutically active. mdpi.com Consequently, highly selective and sensitive analytical methods are required to separate and quantify the desired (3S,5R)-Atorvastatin from its enantiomer and other diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstone techniques for this purpose.

Normal-phase chiral HPLC methods are predominantly used for the enantiomeric purity determination of atorvastatin. These methods often utilize chiral stationary phases (CSPs) composed of polysaccharide derivatives, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. mdpi.com

Recent advancements have focused on improving the efficiency and reducing the environmental impact of these methods. For instance, a study published in 2024 detailed an alternative to the European Pharmacopoeia method, employing a Chiralpak AD-3 column with 3 μm silica particles. This method, using a mobile phase of n-hexane-ethanol-formic acid (90:10:0.1, v/v/v), achieved a simultaneous stereoselective separation within 35 minutes, a significant reduction in analysis time and solvent consumption compared to the official method. mdpi.com The linearity of this method was established in the range of 4.4 µg/mL to 1000 µg/mL with a high correlation coefficient (R² > 0.999). mdpi.com

Another validated isocratic chiral HPLC method utilized a Chiralpak AD-H column (250 mm × 4.6 mm) to separate the (S, S)-enantiomer from the (R, R)-atorvastatin. rasayanjournal.co.in This method demonstrated a resolution (Rs) greater than 2.5 between the enantiomers, with a limit of detection (LOD) and limit of quantification (LOQ) for the (S, S) enantiomer of 0.18 µg/mL and 0.60 µg/mL, respectively. rasayanjournal.co.in

Interactive Data Table: Chiral HPLC Methods for Atorvastatin Enantiomeric Purity

| Parameter | Method 1 mdpi.com | Method 2 rasayanjournal.co.in | Method 3 ppj.org.ly |

| Column | Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm) | Chiralpak AD-H (250 mm × 4.6 mm) | Chiralcel® OD-RH |

| Mobile Phase | n-hexane-ethanol-formic acid (90:10:0.1, v/v/v) | Not specified, normal phase | n-hexan-2-propanol (95:05 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 35 °C | 30 °C | Not specified |

| Detection | UV at 254 nm | Not specified | UV at 260 nm |

| Analysis Time | ~35 min | ~8.0 min (elution time) | Not specified |

| Resolution (Rs) | Not specified | > 2.5 | 1.2 |

| Key Finding | Faster analysis and less solvent consumption than EP method. | LOD and LOQ for (S,S)-enantiomer were 0.18 and 0.60 µg/mL. | Successful separation of diastereomers. |

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. A study demonstrated the successful separation of atorvastatin calcium and its enantiomer in under 5 minutes using an ACQUITY UPC² Trefoil CEL2 column. magtechjournal.com The method employed a mobile phase of CO₂ and methanol (B129727) with 0.1% trifluoroacetic acid (TFA) (78:22, v/v) and achieved a resolution factor of 4.1. magtechjournal.com The quantitative limit for the enantiomer was 2.5 µg/mL, with a detection limit of 1.0 µg/mL, showcasing the method's high accuracy and repeatability for quality control. magtechjournal.com

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Mixture Analysis

The analysis of atorvastatin and its related compounds in various matrices often involves complex mixtures requiring the high separation power of chromatography coupled with the sensitive and selective detection of mass spectrometry.

LC-MS/MS is a widely used technique for the identification and quantification of atorvastatin and its impurities in both pharmaceutical formulations and biological samples. nih.govresearchgate.net The coupling of liquid chromatography with tandem mass spectrometry provides enhanced specificity and sensitivity, allowing for the detection of trace-level impurities. shimadzu.comemrespublisher.com

In a typical LC-MS/MS workflow, the sample is first separated on a chromatographic column, often a C18 or a phenyl-hexyl column, to resolve atorvastatin from its related substances. waters.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized (commonly using electrospray ionization - ESI) and fragmented. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), highly selective and quantitative data can be obtained. emrespublisher.comnih.gov

Research has demonstrated the utility of LC-MS/MS for characterizing degradation products and process-related impurities. waters.com For instance, in-source fragmentation can be employed as a pseudo-MS/MS approach to gain structural information about unknown impurities. waters.com One study identified unknown impurities with a molecular weight of m/z 557, suggesting a common photolytic degradant of atorvastatin. waters.com

Interactive Data Table: LC-MS/MS Methods for Atorvastatin Analysis

| Parameter | Method 1 waters.com | Method 2 shimadzu.com | Method 3 nih.gov |

| LC System | ACQUITY UPLC H-Class | Nexera™ HPLC | Not specified |

| Column | ACQUITY UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 mm x 100 mm) | Not specified | Zorbax SB-C18 |

| Mobile Phase | Gradient of H₂O and MeCN | Not specified | Water:acetonitrile (45:55 v/v) with 5% methanol and 0.01% formic acid |

| MS Detector | ACQUITY QDa II Mass Detector | LCMS-2050 | Electrospray ionization triple quadrupole mass spectrometer |

| Ionization Mode | Not specified | Not specified | Positive ion mode (ESI) |

| Key Application | Impurity identification and quantification, including in-source fragmentation for structural elucidation. | Analysis of impurities in pharmaceutical products, with automatic mass information overlay on UV chromatograms. | Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma. |

| Linearity Range | 0.01–5.0 µg/mL for atorvastatin | Not specified | 0.2-20 ng/mL for atorvastatin |

While less common than LC-MS for atorvastatin analysis due to the drug's polarity and low volatility, GC-MS has been utilized, particularly for the analysis of the parent compound. emrespublisher.com Derivatization is typically required to make the analyte suitable for GC analysis. The use of a triple-quadrupole mass spectrometer detector enhances the sensitivity for detecting low concentrations of atorvastatin. emrespublisher.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Beyond chromatographic separation, spectroscopic techniques that are sensitive to chirality play a crucial role in unequivocally determining the absolute configuration of molecules like this compound.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. dtu.dk Since enantiomers have mirror-image VCD spectra, this technique provides a powerful tool for determining the absolute configuration of a chiral molecule in solution. nih.gov The practical application of VCD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum for a known configuration, typically calculated using density functional theory (DFT). dtu.dknih.gov This methodology has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including complex natural products and pharmaceuticals. nih.gov The reliability of the assignment can be enhanced by considering solvent effects and potential dimerization in the theoretical calculations. schrodinger.com Automated analysis methods are also being developed to provide a confidence level in the assigned configuration. cam.ac.uk

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the differential absorption of circularly polarized light by chromophores near stereogenic centers. nih.gov ECD can rapidly discriminate between enantiomers and is particularly useful when only small amounts of sample are available. nih.gov The spectra of enantiomers are typically mirror images, and the amplitude of the signal is proportional to the enantiomeric purity. nih.gov ECD has been shown to be a valuable tool for monitoring the self-assembly of chiral molecules and for the qualitative evaluation of absolute configuration and enantiopurity of pharmaceuticals. nih.govnih.gov

Molecular and Cellular Pharmacology Beyond Hmg Coa Reductase Inhibition

Investigation of Off-Target Interactions with Other Enzymes or Receptors (In Vitro)

In vitro studies have been conducted to explore the potential for (3S,5R)-Atorvastatin Calcium Salt to interact with molecular targets other than HMG-CoA reductase. These investigations are crucial for understanding the broader pharmacological profile of the compound. While its selectivity for HMG-CoA reductase is high, some studies have reported interactions with other cellular components, although often at concentrations higher than those required for HMG-CoA reductase inhibition.

For instance, some research has suggested potential interactions with certain cytochrome P450 enzymes, which are involved in the metabolism of a wide array of compounds. However, these interactions are complex and can vary depending on the specific isozyme and the experimental conditions.

Further in vitro research has explored the binding of atorvastatin (B1662188) to other receptors and enzymes, but significant, high-affinity off-target interactions that could account for its major pleiotropic effects have not been consistently demonstrated. This suggests that many of the non-statin effects are likely mediated through the downstream consequences of HMG-CoA reductase inhibition rather than direct off-target binding.

Effects on Cellular Signaling Pathways (e.g., Rho GTPases, NF-κB) in Cell Lines

The inhibition of HMG-CoA reductase by this compound leads to a reduction in the synthesis of mevalonate (B85504) and its downstream isoprenoid derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins, including those of the Rho family.

The Rho GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of numerous cellular processes. By depleting the cellular pool of FPP and GGPP, atorvastatin impairs the prenylation and subsequent membrane localization and activation of Rho proteins. This disruption of Rho signaling has been observed in various cell lines and is considered a cornerstone of atorvastatin's pleiotropic effects. For example, inhibition of RhoA has been linked to improvements in endothelial function and a reduction in vascular smooth muscle cell proliferation.

Furthermore, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of genes involved in inflammation and immunity. In numerous cell line studies, atorvastatin has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and adhesion molecules. This effect is thought to be mediated, at least in part, through the inhibition of Rho GTPase signaling, which can act as an upstream regulator of NF-κB.

Table 1: Effects of this compound on Cellular Signaling Pathways in Cell Lines

| Signaling Pathway | Key Protein(s) Affected | Observed Effect in Cell Lines |

| Rho GTPase Signaling | RhoA, Rac1 | Inhibition of activation and membrane translocation |

| NF-κB Signaling | NF-κB | Inhibition of activation and nuclear translocation |

Modulation of Gene Expression Profiles in Cultured Cells (Transcriptomics, Proteomics)

The influence of this compound on cellular signaling pathways translates into significant alterations in gene and protein expression profiles. Transcriptomic and proteomic analyses of cultured cells treated with atorvastatin have provided a global view of these changes.

Studies using microarray and RNA-sequencing technologies have revealed that atorvastatin can modulate the expression of hundreds of genes in various cell types, including endothelial cells, smooth muscle cells, and immune cells. Many of these genes are involved in inflammation, cell adhesion, coagulation, and fibrinolysis. For example, atorvastatin has been shown to downregulate the expression of genes encoding pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).

Proteomic studies, utilizing techniques like two-dimensional gel electrophoresis and mass spectrometry, have corroborated these findings at the protein level. These analyses have confirmed the decreased expression of inflammatory and thrombotic proteins, while also identifying changes in the expression of proteins involved in cellular structure, metabolism, and stress responses.

Antioxidant and Anti-inflammatory Activities in Cellular Models